molecular formula C15H19N3O2S B4852129 4-sec-butyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide

4-sec-butyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide

Cat. No. B4852129
M. Wt: 305.4 g/mol
InChI Key: LILFFRZYPAMDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-sec-butyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide, commonly known as BAY 41-2272, is a pharmacological compound that has been widely studied for its potential therapeutic applications. It was first synthesized in 2002 and has since been the subject of numerous scientific studies.

Mechanism of Action

BAY 41-2272 acts as a stimulator of soluble guanylate cyclase (sGC), an enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including smooth muscle relaxation and vasodilation. By stimulating sGC, BAY 41-2272 increases the production of cGMP, leading to relaxation of smooth muscle and increased blood flow.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a number of biochemical and physiological effects. In addition to its vasodilatory properties, it has been shown to inhibit platelet aggregation, reduce inflammation, and have neuroprotective effects. It has also been shown to improve cardiac function in animal models of heart failure.

Advantages and Limitations for Lab Experiments

One of the main advantages of BAY 41-2272 is its specificity for sGC, which allows for targeted manipulation of cGMP levels. It is also relatively stable and can be stored for long periods of time. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are numerous future directions for research on BAY 41-2272. One area of interest is its potential use in the treatment of pulmonary hypertension, as well as other cardiovascular conditions. It may also have applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

BAY 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the cardiovascular and respiratory systems. It has been shown to act as a vasodilator, increasing blood flow to various organs and tissues. This property has led to its investigation as a potential treatment for pulmonary hypertension, a condition characterized by high blood pressure in the lungs. BAY 41-2272 has also been studied for its potential use in the treatment of erectile dysfunction, as it has been shown to relax smooth muscle in the corpus cavernosum of the penis.

properties

IUPAC Name

4-butan-2-yl-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-4-11(2)13-5-7-14(8-6-13)21(19,20)18-15-16-10-9-12(3)17-15/h5-11H,4H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILFFRZYPAMDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(butan-2-yl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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